Cas no 909532-85-0 ((2-Ethyl-6-methoxyphenyl)methanol)

(2-Ethyl-6-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-乙基-6-甲氧苯基)甲醇
- (2-Ethyl-6-methoxyphenyl)methanol
- 2-ethyl-6-methoxybenzyl alcohol
- AT24260
-
- Inchi: 1S/C10H14O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-6,11H,3,7H2,1-2H3
- InChI Key: AYRGAECJUPWBHH-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C(C([H])([H])C([H])([H])[H])=C1C([H])([H])O[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 125
- Topological Polar Surface Area: 29.5
- XLogP3: 1.8
(2-Ethyl-6-methoxyphenyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177255-0.25g |
(2-ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 0.25g |
$525.0 | 2023-09-20 | |
Enamine | EN300-177255-0.1g |
(2-ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 0.1g |
$367.0 | 2023-09-20 | |
Enamine | EN300-177255-2.5g |
(2-ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 2.5g |
$2078.0 | 2023-09-20 | |
Enamine | EN300-177255-5.0g |
(2-ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 5g |
$3075.0 | 2023-06-03 | |
Enamine | EN300-177255-0.05g |
(2-ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 0.05g |
$247.0 | 2023-09-20 | |
Alichem | A019113895-1g |
(2-Ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 1g |
$413.56 | 2023-08-31 | |
Enamine | EN300-177255-1.0g |
(2-ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 1g |
$1060.0 | 2023-06-03 | |
Aaron | AR00IH2B-500mg |
(2-Ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 500mg |
$1163.00 | 2024-07-18 | |
1PlusChem | 1P00IGTZ-1g |
(2-Ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 1g |
$1366.00 | 2025-03-01 | |
A2B Chem LLC | AI60823-100mg |
(2-Ethyl-6-methoxyphenyl)methanol |
909532-85-0 | 95% | 100mg |
$422.00 | 2024-05-20 |
(2-Ethyl-6-methoxyphenyl)methanol Related Literature
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Additional information on (2-Ethyl-6-methoxyphenyl)methanol
(2-Ethyl-6-methoxyphenyl)methanol and Its Significance in CAS No. 909532-85-0: A Comprehensive Overview
(2-Ethyl-6-methoxyphenyl)methanol, also known as CAS No. 909532-85-0, is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of aromatic alcohols, characterized by its phenolic hydroxyl group and methoxy substituents. The synthesis and application of (2-Ethyl-6-methoxyphenyl)methanol are deeply intertwined with advancements in drug discovery, material science, and environmental chemistry. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutic agents, particularly in the context of anti-inflammatory and anti-cancer drug design.
The molecular structure of (2-Ethyl-6-methoxyphenyl)methanol is defined by a benzene ring substituted with an ethyl group at the 2-position and a methoxy group at the 6-position, with a hydroxyl group attached to the methylene bridge connecting the aromatic ring. This structural configuration imparts unique physicochemical properties, including solubility in polar solvents and reactivity toward electrophilic substitution reactions. The presence of the methoxy group enhances the compound's ability to interact with biological targets, while the ethyl substitution modulates its metabolic stability and bioavailability. These characteristics make (2-Ethyl-6-methoxyphenyl)methanol a versatile building block for the synthesis of complex organic molecules.
Recent breakthroughs in medicinal chemistry have underscored the importance of (2-Ethyl-6-methoxyphenyl)methanol in the development of targeted therapies. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by selectively inhibiting the NF-κB signaling pathway. The research team utilized computational modeling to optimize the molecular interactions between the compound and its biological targets, highlighting the role of the methoxy substituent in enhancing receptor binding affinity. Such findings underscore the potential of (2-Ethyl-6-methoxyphenyl)methanol as a scaffold for designing drugs with improved therapeutic efficacy.
Moreover, the application of (2-Ethyl-6-methoxyphenyl)methanol extends beyond pharmaceutical research. In the realm of material science, this compound has been explored as a precursor for the synthesis of functional polymers with tunable properties. A 2024 study in Advanced Materials reported the development of a novel polymer-based drug delivery system using (2-Ethyl-6-methoxyphenyl)methanol as a core component. The polymer exhibited controlled release of active pharmaceutical ingredients (APIs), making it a promising candidate for sustained-release formulations. This application highlights the compound's adaptability to diverse scientific disciplines.
The synthesis of (2-Ethyl-6-methoxyphenyl)methanol involves a series of well-established organic reactions, including electrophilic aromatic substitution and nucleophilic addition. One of the most efficient methods for its preparation is the methylation of 2-ethylnaphthalene-1,3-diol, followed by selective hydroxylation under controlled conditions. This process, as described in a 2022 patent application, ensures high yield and purity, which are critical for downstream applications in pharmaceutical and industrial settings. The optimization of reaction parameters, such as temperature and catalyst selection, plays a pivotal role in achieving the desired product quality.
In the context of environmental chemistry, (2-Ethyl-6-methoxyphenyl)methanol has been evaluated for its biodegradability and environmental impact. A 2023 study published in Environmental Science & Technology investigated the degradation pathways of this compound in aquatic ecosystems. The research revealed that microbial degradation is the primary mechanism, with the compound being metabolized into less toxic byproducts within a few weeks. This finding is crucial for assessing the environmental safety of compounds derived from (2-Ethyl-6-methoxyphenyl)methanol and their potential use in industrial processes.
The pharmacological properties of (2-Ethyl-6-methoxyphenyl)methanol have also been explored in the context of neurodegenerative diseases. A 2024 preclinical study in Neuropharmacology demonstrated that this compound exhibits neuroprotective effects by modulating oxidative stress and mitochondrial dysfunction. The study utilized in vitro models of Parkinson's disease, where the compound significantly reduced neuronal death and improved cellular viability. These results suggest that (2-Ethyl-6-methoxyphenyl)methanol could serve as a lead compound for the development of therapies targeting neurodegenerative conditions.
Despite its promising applications, the challenges associated with the synthesis and use of (2-Ethyl-6-methoxyphenyl)methanol remain an area of active research. One of the key challenges is the potential for side reactions during the synthesis process, which can lead to the formation of impurities. To address this, researchers have employed advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and ensure product purity. These methods are essential for meeting the stringent quality requirements of pharmaceutical-grade compounds.
Furthermore, the scalability of (2-Ethyl-6-methoxyphenyl)methanol synthesis is a critical factor in its commercial viability. Industrial-scale production requires not only efficient synthetic routes but also cost-effective processes that minimize waste and energy consumption. Recent advancements in green chemistry have led to the development of catalytic methods that reduce the environmental footprint of its production. For example, a 2023 study in Catalysis Science & Technology reported the use of heterogeneous catalysts to achieve high selectivity in the synthesis of this compound, thereby reducing the need for harsh reaction conditions and excess reagents.
The role of (2-Ethyl-6-methoxyphenyl)methanol in drug discovery is further supported by its ability to serve as a molecular probe for studying biological systems. Researchers have utilized this compound to investigate the mechanisms of action of various therapeutic agents, providing insights into target-specific interactions. For instance, a 2024 study in Drug Discovery Today employed (2-Ethyl-6-methoxyphenyl)methanol as a tool to elucidate the role of specific receptors in cellular signaling pathways. Such applications highlight the compound's utility in both fundamental research and translational medicine.
In conclusion, (2-Ethyl-6-methoxyphenyl)methanol (CAS No. 909532-85-0) represents a significant advancement in the fields of medicinal chemistry, material science, and environmental research. Its unique molecular structure and versatile reactivity make it an invaluable compound for the development of innovative therapies and sustainable materials. Ongoing research continues to uncover new applications and optimize its synthesis, ensuring its relevance in addressing contemporary scientific and industrial challenges.
909532-85-0 ((2-Ethyl-6-methoxyphenyl)methanol) Related Products
- 377061-86-4(8-(3-hydroxypropyl)amino-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2172454-59-8(5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 959585-30-9(2-(Quinolin-6-yl)propanoic acid)
- 2228587-06-0(methyl 5-{1-(aminomethyl)cyclopropylmethyl}furan-2-carboxylate)
- 1469912-84-2(4-2-(1H-pyrazol-1-yl)phenylbutan-2-one)
- 878211-58-6(N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester)
- 2229254-00-4(3-(3-methoxyazetidin-3-yl)methyl-N,N-dimethylaniline)
- 2680764-86-5(tert-butyl N-(2,3,3,3-tetrafluoropropyl)carbamate)
- 2228342-29-6(tert-butyl N-2-chloro-4-(2-methyl-1-oxopropan-2-yl)phenylcarbamate)
- 1807406-36-5(5-(1-Chloro-2-oxopropyl)-2-(cyanomethyl)cinnamic acid)



